Arachidonic Acid

Beschreibung

The safety of this ingredient has not been documented and substantiated for cosmetic product use. The CIR Expert Panel cannot conclude whether this compound is safe for use in cosmetic products until such time that the appropriate safety data have been obtained and evaluated.

This compound has been reported in Agaricus blazei, Mortierella hygrophila, and other organisms with data available.

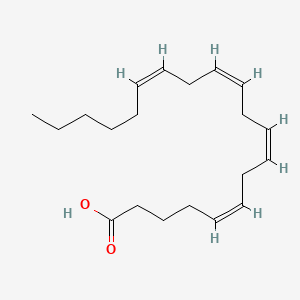

This compound is an unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.(ChemID Plus)

An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040420 | |

| Record name | Arachidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index], Liquid | |

| Record name | Arachidonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000015 [mmHg] | |

| Record name | Arachidonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-32-1, 93444-49-6 | |

| Record name | Arachidonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093444496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arachidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosa-5,8,11,14-tetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YG812J1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arachidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Intricate Web of Arachidonic Acid: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a pivotal player in a complex network of cellular signaling pathways that govern a vast array of physiological and pathological processes.[1] This in-depth technical guide delves into the core functions of this compound in cell signaling, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its metabolism, downstream effectors, and the experimental methodologies used to investigate its multifaceted roles.

The Genesis of a Signaling Cascade: this compound Release

This compound is not a free-floating entity within the cell; it is primarily esterified in the sn-2 position of membrane phospholipids (B1166683).[2] Its liberation is the rate-limiting step for the generation of a plethora of bioactive lipid mediators collectively known as eicosanoids. The key enzyme responsible for this release is cytosolic phospholipase A2 (cPLA2).[3][4]

The activation of cPLA2 is a tightly regulated process, often initiated by an increase in intracellular calcium levels.[4] Calcium binds to the C2 domain of cPLA2, promoting its translocation from the cytosol to the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside.[5] Furthermore, phosphorylation of cPLA2 by mitogen-activated protein kinases (MAPKs) can enhance its activity, highlighting a point of convergence for multiple signaling pathways.[4]

The Three Major Enzymatic Pathways of this compound Metabolism

Once released, this compound is rapidly metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[6] Each pathway generates a distinct class of signaling molecules with unique biological activities.

The Cyclooxygenase (COX) Pathway: Prostaglandins (B1171923) and Thromboxanes

The COX pathway, mediated by the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), converts this compound into prostaglandin (B15479496) H2 (PGH2).[7] PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into a variety of prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes (e.g., TXA2).[7] These molecules exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular signaling events.[8]

The Lipoxygenase (LOX) Pathway: Leukotrienes and Lipoxins

The lipoxygenase (LOX) pathway involves a family of enzymes that introduce molecular oxygen into this compound to produce hydroperoxyeicosatetraenoic acids (HPETEs).[9] These intermediates are then converted into leukotrienes and lipoxins. Leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent pro-inflammatory mediators that play critical roles in allergic and inflammatory responses.[10] They signal through their own specific GPCRs.[11]

The Cytochrome P450 (CYP) Pathway: HETEs and EETs

The third major route of this compound metabolism is the cytochrome P450 (CYP) pathway.[12] CYP enzymes, primarily from the CYP2 and CYP4 families, convert this compound into two main classes of products: hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).[13] These molecules are involved in a wide range of biological processes, including the regulation of vascular tone, inflammation, and ion transport.[14]

Quantitative Data in this compound Signaling

The following tables summarize key quantitative data related to this compound signaling, providing a reference for researchers in the field.

Table 1: Receptor Binding Affinities (Kd) for Prostaglandins

| Prostaglandin | Receptor | Cell Type/Tissue | Kd (nM) | Reference |

| PGE2 | EP Receptor | Human Adipocytes | 2 | [15] |

| Iloprost (PGI2 analog) | IP Receptor | COS 7 cells | 13 | [16] |

| PGE1 | IP Receptor | COS 7 cells | 27 | [16] |

| PGD2 | DP Receptor | COS 7 cells | 43 | [16] |

Table 2: Typical Concentrations of Eicosanoids in Biological Samples

| Eicosanoid | Biological Matrix | Concentration Range | Reference |

| Prostaglandin E2 | Cell Culture Supernatant | 20 pg/mL (LOD) | [17] |

| Prostaglandin D2 | Cell Culture Supernatant | 20 pg/mL (LOD) | [17] |

| Leukotriene B4 | Human Plasma | 1.0 pg/mL (LOD) | [18] |

| Various Eicosanoids | Human Serum | 0.048 - 0.44 ng/mL (LOQ) | [2] |

Experimental Protocols for Studying this compound Signaling

Accurate and reproducible experimental methods are crucial for elucidating the complex roles of this compound. Below are detailed protocols for key experiments in this field.

Measurement of Cytosolic Phospholipase A2 (cPLA2) Activity

This protocol describes the measurement of cPLA2 activity by quantifying the release of radiolabeled this compound from prelabeled cells.[19]

Materials:

-

Cells of interest

-

[³H]-arachidonic acid

-

Cell culture medium

-

Stimulus of interest (e.g., ionomycin, thapsigargin)

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Culture cells to the desired confluency. Incubate the cells with [³H]-arachidonic acid in the culture medium for a sufficient time to allow for incorporation into membrane phospholipids (typically 18-24 hours).

-

Washing: Gently wash the cells multiple times with fresh, serum-free medium to remove unincorporated [³H]-arachidonic acid.

-

Stimulation: Add the stimulus of interest to the cells and incubate for the desired time period. Include appropriate controls (e.g., vehicle-treated cells).

-

Sample Collection: Collect the cell culture supernatant, which contains the released [³H]-arachidonic acid.

-

Quantification: Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the cPLA2 activity as the percentage of total incorporated radioactivity released into the medium.

Quantification of Prostaglandins and Leukotrienes by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of eicosanoids in biological samples.[17][18]

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma, urine)

-

Internal standards (deuterated analogs of the eicosanoids of interest)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Spike the biological sample with a known amount of the internal standards.

-

Solid-Phase Extraction (SPE): Use SPE to extract and concentrate the eicosanoids from the sample matrix. This step also helps to remove interfering substances.

-

LC Separation: Inject the extracted sample onto a liquid chromatography column to separate the different eicosanoid species.

-

MS/MS Detection: The separated eicosanoids are then introduced into the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high specificity.

-

Quantification: Create a standard curve using known concentrations of the eicosanoids. The concentration of the eicosanoids in the sample is determined by comparing their peak areas to those of the internal standards and the standard curve.

Analysis of Cytochrome P450-Derived Eicosanoids

The analysis of CYP-derived eicosanoids also relies heavily on LC-MS/MS due to the structural similarity and low abundance of these metabolites.[20]

Materials:

-

Biological sample

-

Internal standards (e.g., deuterated EETs and HETEs)

-

SPE cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation and Extraction: Similar to the protocol for prostaglandins and leukotrienes, samples are spiked with internal standards and subjected to SPE for extraction and purification.

-

LC Separation: A suitable LC column and mobile phase gradient are used to achieve chromatographic separation of the various HETE and EET regio- and stereoisomers.

-

MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analytes and their corresponding internal standards.

-

Data Analysis: Concentrations are calculated based on the response ratio of the analyte to the internal standard and a calibration curve.

Conclusion

This compound and its metabolites form a complex and vital signaling network that influences a multitude of cellular functions. A thorough understanding of the enzymes, pathways, and receptors involved is critical for researchers in both basic science and drug development. The methodologies outlined in this guide provide a robust framework for investigating the intricate roles of this compound in health and disease, paving the way for the identification of novel therapeutic targets and the development of more effective treatments for a wide range of inflammatory and other disorders.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CV Physiology | this compound Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 8. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukotriene Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. impactfactor.org [impactfactor.org]

- 14. This compound Metabolism and Kidney Inflammation | MDPI [mdpi.com]

- 15. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of domains conferring ligand binding specificity to the prostanoid receptor. Studies on chimeric prostacyclin/prostaglandin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeted analysis of eicosanoids derived from cytochrome P450 pathway by high-resolution multiple-reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Central Molecule: A Technical History of Arachidonic Acid in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, stands as a cornerstone of lipid biochemistry and cellular signaling. Its discovery and the subsequent unraveling of its metabolic pathways have been pivotal in understanding inflammation, pain, and numerous physiological processes, paving the way for the development of some of the most widely used therapeutics. This technical guide provides an in-depth exploration of the historical milestones in the discovery of this compound, the elucidation of its structure, and the groundbreaking experiments that revealed its role as the progenitor of the eicosanoid signaling molecules. We will delve into the experimental methodologies that defined this field and present the core biochemical pathways in a visually structured format to aid in research and development.

The Dawn of Discovery: Isolation and Characterization

The journey to understanding this compound began in the early 20th century, a time when the tools of biochemistry were limited to classical chemical techniques. The initial discovery was not a singular event but a gradual process of isolation and characterization from mammalian tissues.

Initial Isolation from Mammalian Tissues

The first successful isolation and identification of a 20-carbon fatty acid with four double bonds from mammalian tissues was achieved by Percival Hartley in 1909.[1][2] Working at the Lister Institute, Hartley's research was foundational, though the techniques of the era, predating chromatography and spectroscopy, made the process arduous.[1][2] The name "this compound" was later proposed in 1913 by J. Lewkowitsch, drawing a parallel to the saturated 20-carbon arachidic acid.[1][2]

Experimental Protocol: Hartley's Isolation via Bromination

Hartley's method for purifying this compound relied on the formation of an insoluble bromo-adduct, a technique that was instrumental for many years.[1]

Objective: To isolate the polyunsaturated 20-carbon fatty acid from the lipid fraction of mammalian tissues.

Methodology:

-

Saponification of Tissue Lipids: The starting material, typically liver or adrenal gland tissue, was saponified by heating with a strong alkali (e.g., potassium hydroxide) to hydrolyze the ester linkages of phospholipids (B1166683) and triglycerides, liberating the fatty acids as their potassium salts.

-

Acidification and Extraction: The resulting soap solution was acidified with a mineral acid (e.g., hydrochloric acid) to protonate the fatty acids, which were then extracted into an organic solvent such as diethyl ether.

-

Bromination: The crude fatty acid mixture was dissolved in a cold solvent (e.g., diethyl ether or glacial acetic acid) and treated with bromine. The bromine adds across the double bonds of the unsaturated fatty acids.

-

Precipitation of Octabromoarachidic Acid: this compound, with its four double bonds, reacts with eight bromine atoms to form octabromoarachidic acid. This derivative is notably insoluble in cold organic solvents and precipitates out of the solution.

-

Isolation and Purification: The precipitated octabromoarachidic acid was isolated by filtration and washed with cold solvent to remove soluble dibromo- and tetrabromo- derivatives of oleic and linoleic acids.

-

Debromination: The purified octabromoarachidic acid was then debrominated to regenerate the unsaturated this compound. This was typically achieved by refluxing with zinc dust in an alcoholic solvent. The zinc reductively removes the bromine atoms, reforming the double bonds.

-

Final Purification: The regenerated this compound was then further purified by fractional distillation under vacuum.

Experimental Workflow for Hartley's Isolation of this compound

Unveiling the Structure: A Chemical Puzzle

While Hartley had isolated the C20:4 fatty acid, its precise chemical structure remained unknown for several decades. The exact positions of the four double bonds were a significant challenge for the analytical techniques of the time.

Elucidation of Double Bond Positions through Ozonolysis

It wasn't until 1940 that the positions of the four double bonds were definitively established as 5, 8, 11, and 14.[1][2] This was accomplished through degradative chemical methods, most notably ozonolysis. The total synthesis of this compound in 1961 ultimately confirmed the all-cis configuration of these double bonds.[1][2]

Experimental Protocol: Structural Elucidation by Ozonolysis

Objective: To determine the positions of the double bonds in the 20-carbon chain of this compound.

Methodology:

-

Ozonolysis: A solution of purified this compound in a non-reactive solvent (e.g., chloroform (B151607) or methanol) was cooled to a low temperature (e.g., -78°C) and treated with a stream of ozone (O₃). The ozone cleaves the carbon-carbon double bonds, forming unstable ozonide intermediates.

-

Reductive or Oxidative Work-up:

-

Reductive Work-up: The ozonides were treated with a reducing agent (e.g., zinc dust in water or dimethyl sulfide). This work-up cleaves the ozonides to yield aldehydes or ketones.

-

Oxidative Work-up: Alternatively, the ozonides were treated with an oxidizing agent (e.g., hydrogen peroxide). This work-up cleaves the ozonides to yield carboxylic acids.

-

-

Product Identification: The resulting mixture of smaller carbonyl compounds or carboxylic acids was separated and identified using classical chemical methods, such as the formation of derivatives with known melting points or early forms of chromatography.

-

Structural Deduction: By identifying the cleavage products, the positions of the original double bonds could be deduced. For this compound, the identification of hexanoic acid (from the methyl end), malonic acid (from the cleavage between two double bonds), and glutaric acid (from the carboxyl end) confirmed the 5, 8, 11, and 14 positions of the double bonds.[1]

Logical Diagram of this compound Ozonolysis for Structural Elucidation

The Eicosanoid Era: From Fatty Acid to Signaling Molecule

The discovery that this compound was not merely a structural component of cell membranes but a crucial substrate for a family of potent signaling molecules revolutionized our understanding of physiology and disease. This paradigm shift was driven by the pioneering work of Sune Bergström and Bengt Samuelsson, who were awarded the Nobel Prize in Physiology or Medicine in 1982 for their research on prostaglandins (B1171923) and related biologically active substances.[3]

The Link to Prostaglandins

In the 1960s, Bergström and Samuelsson demonstrated that prostaglandins, a class of lipid compounds first discovered in seminal plasma in the 1930s, were biosynthesized from this compound.[3][4][5] This discovery established a direct link between an essential fatty acid and a family of potent biological mediators.

Experimental Protocol: Enzymatic Conversion of this compound to Prostaglandin (B15479496) E₂

The key experiments involved incubating radiolabeled this compound with enzyme preparations from sheep vesicular glands, a rich source of the prostaglandin-synthesizing enzymes.

Objective: To demonstrate the enzymatic conversion of this compound to prostaglandins.

Methodology:

-

Enzyme Preparation: Sheep vesicular glands were homogenized in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) and centrifuged to obtain a microsomal fraction, which contained the prostaglandin synthase activity.

-

Incubation: Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled) was incubated with the microsomal preparation at 37°C in the presence of co-factors such as glutathione.

-

Extraction: After a defined incubation period, the reaction was stopped, and the lipids were extracted with an organic solvent (e.g., diethyl ether) after acidification of the mixture.

-

Chromatographic Separation: The extracted lipids were separated using silicic acid chromatography or reversed-phase partition chromatography. The fractions were monitored for radioactivity.

-

Product Identification: The radioactive fractions corresponding to known prostaglandin standards (e.g., PGE₂) were collected. The identity of the product was confirmed by co-chromatography with authentic standards and by mass spectrometry.

-

Quantitative Analysis: The amount of prostaglandin formed was quantified by measuring the radioactivity in the purified product fractions. This allowed for the determination of the efficiency of the enzymatic conversion. Early studies demonstrated that a significant percentage of the this compound substrate could be converted to prostaglandins.[6]

| Key Quantitative Findings in Early this compound Research | Value/Observation | Significance | Reference |

| Iodine Value of Polyunsaturated Fatty Acids | > 300 | Indicated a high degree of unsaturation, pointing towards the existence of fatty acids with multiple double bonds. | [1] |

| Purity of this compound from Fractional Crystallization | 95% | Demonstrated the feasibility of obtaining highly purified this compound without the bromo-adduct method, which could potentially cause isomerization of the double bonds. | [7] |

| Conversion of this compound to Prostaglandins in Guinea Pig Lung | ~10% | Showed that prostaglandin biosynthesis was not limited to the vesicular gland and could occur in other tissues. | [6] |

The Major Metabolic Pathways of this compound

Once released from the cell membrane by phospholipases (primarily phospholipase A₂), free this compound can be metabolized by three major enzymatic pathways, leading to the production of a diverse array of bioactive eicosanoids.

The Cyclooxygenase (COX) Pathway

This pathway, famously inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, produces prostaglandins and thromboxanes. There are two main isoforms of the COX enzyme, COX-1 and COX-2.[8] The pathway proceeds through a two-step mechanism: a cyclooxygenase reaction followed by a peroxidase reaction, both catalyzed by the same enzyme.[9][10]

The Cyclooxygenase (COX) Pathway

The Lipoxygenase (LOX) Pathway

The lipoxygenase enzymes insert molecular oxygen into this compound to form hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are then converted to hydroxyeicosatetraenoic acids (HETEs) and the leukotrienes, which are potent mediators of inflammation and allergic reactions.[11] The major LOX enzymes are 5-LOX, 12-LOX, and 15-LOX, named for the carbon position at which they oxygenate this compound.

The 5-Lipoxygenase (5-LOX) Pathway

The Cytochrome P450 (CYP450) Epoxygenase Pathway

The third major route of this compound metabolism is mediated by cytochrome P450 enzymes. This pathway produces two main classes of signaling molecules: the epoxyeicosatrienoic acids (EETs) and the hydroxyeicosatetraenoic acids (HETEs).[12][13] These molecules are involved in the regulation of vascular tone, renal function, and inflammation.[13]

The Cytochrome P450 (CYP450) Pathway

Conclusion

From its initial painstaking isolation from animal tissues to the elucidation of its central role in a complex network of signaling pathways, the story of this compound is a testament to the power of biochemical investigation. The foundational experimental work, conducted with rudimentary tools by modern standards, laid the groundwork for our current understanding of inflammation, pain, and cardiovascular physiology. For drug development professionals, a deep appreciation of this history and the intricate details of these metabolic pathways is essential for identifying novel therapeutic targets and developing next-generation modulators of the eicosanoid system. The continued exploration of this compound metabolism promises to yield further insights into human health and disease.

References

- 1. The discovery and early structural studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and early structural studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Nutrition classics. Biochimica et Biophysica Acta 90:207-10, 1964. The enzymic formation of prostaglandin E2 from this compound. Prostaglandins and related factors 32. Sune Bergström, Henry Danielsson and Bengt Samuelsson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oiling the wheels of discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gpnotebook.com [gpnotebook.com]

- 12. This compound cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Arachidonic Acid in Neuronal Development: A Technical Guide for Researchers

Introduction

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is a critical component of neuronal cell membranes and a key signaling molecule in the central nervous system.[1][2] Its release from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) enzymes initiates a cascade of metabolic events, producing a diverse array of bioactive lipid mediators, collectively known as eicosanoids.[2][3] These molecules, including prostaglandins (B1171923) (PGs) and leukotrienes (LTs), play multifaceted and often concentration-dependent roles in orchestrating the intricate processes of neuronal development, from neurogenesis and neurite outgrowth to synaptogenesis and apoptosis.[1][4][5] This technical guide provides an in-depth overview of the current research on the role of this compound and its metabolites in neuronal development, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this vital area of neuroscience.

The Dichotomous Role of this compound in Neuronal Fate: Survival and Apoptosis

This compound exhibits a concentration-dependent dual role in determining neuronal fate. At physiological, low micromolar concentrations, AA promotes neuronal survival and differentiation, whereas at higher concentrations, often associated with pathological conditions like ischemia, it triggers apoptotic cell death.[4]

Neuronal Survival:

At concentrations around 1 µM, this compound has been shown to significantly support the survival of cultured hippocampal neurons.[4] This trophic effect is not mimicked by saturated fatty acids like palmitic acid or monounsaturated fatty acids like oleic acid, highlighting the specificity of AA's action.[4] The survival-promoting effects of AA appear to be independent of its metabolism by cyclooxygenase (COX) or lipoxygenase (LOX) pathways, as inhibitors of these enzymes do not block this effect.[4]

Neuronal Apoptosis:

In contrast, at concentrations above 5 µM, this compound induces profound toxicity in cultured hippocampal neurons.[4] This neurotoxic effect is mediated, at least in part, by its conversion into reactive oxygen species and eicosanoids through the lipoxygenase pathway.[4] The toxic effects of higher concentrations of AA are associated with increased intracellular calcium levels, mitochondrial damage, and the activation of caspase-dependent apoptotic pathways.[6]

This compound in Shaping Neuronal Architecture: Neurite Outgrowth and Axon Guidance

The elaboration of axons and dendrites, fundamental to the formation of neural circuits, is significantly influenced by this compound and its metabolites.

Neurite Elongation:

Low concentrations of this compound (0.1-1 µM) have been demonstrated to promote neurite elongation in cultured hippocampal neurons.[4] This effect, similar to its survival-promoting role at these concentrations, is not blocked by inhibitors of COX or LOX, suggesting a direct action of AA itself.[4] Conversely, in some cell types like PC12 cells, higher concentrations of AA have been reported to suppress nerve growth factor (NGF)-induced neurite outgrowth.[7]

Role of Prostaglandins:

Prostaglandins, particularly PGE2, are key downstream effectors of AA in modulating neurite growth. Studies using the neuroectodermal stem cell line NE4C have shown that PGE2 treatment significantly increases neurite length.[4] For instance, by day 12 of differentiation, PGE2-treated neurites were approximately 50% longer than control cells.[4] This effect is mediated through the activation of the protein kinase A (PKA) pathway.[4]

This compound in Synapse Formation and Function

This compound and its metabolites are pivotal in the formation, maturation, and plasticity of synapses.

Synaptogenesis:

The COX-2/PGE2 signaling pathway is implicated in crucial aspects of brain development, including dendritic spine formation and synaptogenesis.[4] PGE2 has been shown to influence the expression of synaptic proteins and modulate the number of synaptic connections.[8] In cultured hippocampal neurons, PGE2 increases the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting a presynaptic mechanism of action that enhances neurotransmitter release.[9]

Synaptic Plasticity:

This compound is a key player in long-term potentiation (LTP), a cellular model of learning and memory.[10] Following the induction of LTP, there is a significant increase in the concentration of free this compound in the postsynaptic density.[11] AA is proposed to act as a retrograde messenger, traveling from the postsynaptic to the presynaptic terminal to enhance neurotransmitter release.[10]

Signaling Pathways of this compound in Neuronal Development

The diverse effects of this compound are mediated through a complex network of signaling pathways. Upon its release from membrane phospholipids by phospholipase A2 (PLA2), AA can act directly on ion channels and protein kinases or be metabolized by COX, LOX, and cytochrome P450 enzymes into a variety of signaling molecules.

This compound Metabolic Pathways

Caption: Overview of the major metabolic pathways of this compound.

Prostaglandin E2 Signaling in Neurite Outgrowth

Caption: PGE2 signaling pathway promoting neurite outgrowth via PKA and CREB.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature on the effects of this compound and its metabolites on neuronal development.

Table 1: Dose-Dependent Effects of this compound on Hippocampal Neurons

| Concentration | Effect on Neuronal Survival | Effect on Neurite Outgrowth | Reference |

| 0.1 - 1 µM | Promotes survival | Promotes elongation | [4] |

| > 5 µM | Induces apoptosis | - | [4] |

Table 2: Effects of Prostaglandin E2 (PGE2) on Neurite Outgrowth in NE4C Cells

| Treatment | Neurite Length (Day 12) | Fold Change vs. Control | Reference |

| Control | 21.15 µm | 1.0 | [4] |

| PGE2 | 31.82 µm | ~1.5 | [4] |

Table 3: Effects of Prostaglandin E2 (PGE2) on Synaptic Transmission in Hippocampal Slices

| Treatment | Effect on EPSP Amplitude | Reference |

| 5 µM PGE2 | ~29% increase (dentate gyrus) | [9] |

| 5 µM PGE2 | ~67% increase (CA1) | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for culturing primary rat hippocampal neurons.

Workflow Diagram:

Caption: Workflow for primary hippocampal neuron culture.

Materials:

-

E18 rat embryos

-

Dissection medium (e.g., Hibernate-E)

-

Digestion solution (e.g., Papain, DNase)

-

Trituration medium (e.g., Neurobasal medium)

-

Plating medium (Neurobasal medium with B27 supplement, GlutaMAX, and serum)

-

Culture medium (Neurobasal medium with B27 supplement and GlutaMAX)

-

Poly-D-lysine and laminin-coated coverslips or plates

Procedure:

-

Dissection: Euthanize pregnant rat and harvest E18 embryos. Dissect hippocampi from embryonic brains in ice-cold dissection medium.

-

Digestion: Incubate hippocampi in digestion solution (e.g., 20 U/mL Papain and 100 U/mL DNase I) at 37°C for 15-30 minutes.

-

Trituration: Gently wash the tissue with trituration medium. Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Plating: Determine cell density using a hemocytometer. Plate neurons at the desired density (e.g., 30,000 cells/cm²) on poly-D-lysine and laminin-coated coverslips in plating medium.

-

Culture: After 4 hours, replace the plating medium with culture medium. Maintain cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days.

Protocol 2: Western Blot Analysis for COX-2 Expression

This protocol outlines the steps for detecting COX-2 protein levels in neuronal lysates.

Materials:

-

Neuronal cell culture

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against COX-2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: Wash cultured neurons with ice-cold PBS. Lyse cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

Protocol 3: Immunocytochemistry for Synaptic Markers

This protocol details the staining of pre- and post-synaptic markers to quantify synapses.

Materials:

-

Cultured neurons on coverslips

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., rabbit anti-synapsin I and mouse anti-PSD-95)

-

Fluorophore-conjugated secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Fixation: Fix neurons with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate coverslips with a cocktail of primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash coverslips and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Mounting: Wash coverslips and mount onto slides using mounting medium with DAPI.

-

Imaging and Analysis: Acquire images using a confocal microscope and quantify synapse number by analyzing the colocalization of pre- and post-synaptic puncta using software like ImageJ with the Puncta Analyzer plugin.[12]

Protocol 4: Quantification of Apoptosis

This protocol describes methods for assessing neuronal apoptosis.

Methods:

-

Morphological Assessment: Use nuclear stains like Hoechst 33342 or DAPI to visualize condensed or fragmented nuclei characteristic of apoptosis.

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Caspase Activity Assays: Use fluorometric or colorimetric assays to measure the activity of executioner caspases, such as caspase-3, which are activated during apoptosis.

Conclusion

This compound and its rich downstream metabolic network are integral to the precise regulation of neuronal development. The concentration-dependent and context-specific actions of AA and its eicosanoid derivatives underscore the complexity of lipid signaling in the nervous system. A thorough understanding of these pathways and the availability of robust experimental protocols are essential for advancing our knowledge of both normal brain development and the pathophysiology of neurodevelopmental and neurodegenerative disorders. This guide provides a foundational resource for researchers aiming to investigate the multifaceted roles of this compound in the intricate process of building the brain. Further research, particularly in elucidating the specific contributions of individual AA metabolites and their receptor-mediated signaling, will undoubtedly open new avenues for therapeutic interventions in a range of neurological conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Eicosanoids Derived From this compound and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 Increases Neurite Length and the Formation of Axonal Loops, and Regulates Cone Turning in Differentiating NE4C Cells Via PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Present State and Future Perspectives of Prostaglandins as a Differentiation Factor in Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Remarkable Mechanism of Prostaglandin E2 on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Postsynaptically Synthesized Prostaglandin E2 (PGE2) Modulates Hippocampal Synaptic Transmission via a Presynaptic PGE2 EP2 Receptor | Journal of Neuroscience [jneurosci.org]

- 10. Frontiers | Image-Based Profiling of Synaptic Connectivity in Primary Neuronal Cell Culture [frontiersin.org]

- 11. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 12. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]

Arachidonic Acid as a Precursor to Eicosanoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a pivotal signaling molecule precursor, giving rise to a diverse family of lipid mediators known as eicosanoids. These potent, locally acting compounds are integral to a vast array of physiological and pathophysiological processes, including inflammation, hemostasis, immunoregulation, and pain perception. The metabolic transformation of this compound is principally orchestrated by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. Each pathway generates a distinct class of eicosanoids—prostaglandins (B1171923) and thromboxanes from the COX pathway, leukotrienes and lipoxins from the LOX pathway, and hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) from the CYP450 pathway. The intricate regulation of these pathways and the biological activities of their products present numerous opportunities for therapeutic intervention in a wide range of diseases. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism, focusing on the signaling cascades, quantitative data, and detailed experimental methodologies relevant to researchers and drug development professionals.

Introduction

Eicosanoids are not stored pre-formed within cells; instead, their synthesis is a rapid and transient response to extracellular stimuli.[1] The process is initiated by the liberation of this compound from the sn-2 position of membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2).[2] Once liberated, free this compound is available as a substrate for the three major enzymatic pathways that dictate the profile of eicosanoids produced by a particular cell type. The specific eicosanoids synthesized are dependent on the cellular expression and activity of the downstream synthases.[3][4] This cell-specific production of eicosanoids underscores their role as localized signaling molecules that act in an autocrine or paracrine manner.[5]

The Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) pathway, also known as the prostaglandin (B15479496) H synthase (PGHS) pathway, is responsible for the synthesis of prostanoids, which include prostaglandins (PGs), prostacyclins (PGI), and thromboxanes (TXs).[4][6] There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli. Both isoforms catalyze the conversion of this compound to the unstable intermediate prostaglandin H2 (PGH2).[7][8] PGH2 is then further metabolized by specific synthases to produce the various biologically active prostanoids.[9]

Signaling Pathway

References

- 1. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 2. In vitro cyclooxygenase activity assay in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. atsjournals.org [atsjournals.org]

- 5. Cytochrome P450 and this compound bioactivation. Molecular and functional properties of the arachidonate monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of serum and plasma leukotriene B4 levels in normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipoxygenase activity determination [protocols.io]

An In-depth Technical Guide to Investigating Arachidonic Acid Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a pivotal precursor to a diverse array of potent lipid mediators, collectively known as eicosanoids. These signaling molecules are integral to a myriad of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer biology. The metabolism of AA is predominantly orchestrated through three distinct enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. Understanding the intricacies of these pathways, their enzymatic regulation, and the biological actions of their metabolites is paramount for the development of novel therapeutic interventions for a wide range of diseases. This technical guide provides a comprehensive overview of the core AA metabolic pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to aid researchers in this critical field.

Introduction to this compound Metabolism

This compound is stored in cell membrane phospholipids (B1166683) and is released by the action of phospholipase A2 (PLA2) in response to various stimuli.[1] Once liberated, free AA is rapidly metabolized by one of three major enzymatic cascades, leading to the production of a wide spectrum of bioactive eicosanoids.[2][3] These pathways are tightly regulated and their products often have opposing biological effects, highlighting the complexity of this signaling network.[4]

The Cyclooxygenase (COX) Pathway

The COX pathway is responsible for the synthesis of prostanoids, which include prostaglandins (B1171923) (PGs) and thromboxanes (TXs).[5][6] This pathway is initiated by the enzyme prostaglandin (B15479496) G/H synthase, commonly known as cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2.[7]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation.[7]

-

COX-2 is an inducible enzyme, and its expression is upregulated by inflammatory stimuli, growth factors, and tumor promoters.[8]

The COX enzyme catalyzes the conversion of this compound to an unstable intermediate, prostaglandin H2 (PGH2).[9][10] PGH2 is then further metabolized by specific synthases in a cell- and tissue-specific manner to generate various prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane (B8750289) A2 (TXA2).[9][11]

Figure 1: The Cyclooxygenase (COX) Pathway.

The Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway leads to the synthesis of leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs).[12][13] Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[14] The main LOX enzymes involved in AA metabolism are 5-LOX, 12-LOX, and 15-LOX, named according to the carbon position of AA they oxygenate.

-

5-Lipoxygenase (5-LOX): In conjunction with 5-LOX-activating protein (FLAP), 5-LOX converts AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[15] LTA4 is a pivotal intermediate that can be converted to the potent chemoattractant leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in allergic and inflammatory responses.[15][16]

-

12-Lipoxygenase (12-LOX): This enzyme converts AA to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).

-

15-Lipoxygenase (15-LOX): 15-LOX metabolizes AA to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).

Figure 2: The Lipoxygenase (LOX) Pathway.

The Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenase system represents the third major pathway of AA metabolism.[4][17] These enzymes, primarily from the CYP2 and CYP4 families, convert AA into two main classes of products: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[14]

-

CYP Epoxygenases (e.g., CYP2C and CYP2J subfamilies): These enzymes catalyze the epoxidation of the double bonds of AA to form four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[14] EETs possess a range of biological activities, including vasodilation and anti-inflammatory effects.[4] EETs are further metabolized by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[4]

-

CYP ω-Hydroxylases (e.g., CYP4A and CYP4F subfamilies): These enzymes catalyze the hydroxylation of AA at the ω and ω-1 positions to produce 20-HETE and 19-HETE, respectively.[18] 20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and renal function.[5]

Figure 3: The Cytochrome P450 (CYP450) Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound metabolic pathways. These values can vary depending on the specific experimental conditions, tissue type, and species.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol or nmol/min/mg) | Source |

| COX-1 | This compound | 10-16 (Ki for celecoxib) | - | [19][20] |

| COX-2 | This compound | 11-15 (Ki for celecoxib) | - | [19] |

| 5-LOX | This compound | 17 ± 2 (kcat/KM) | 20 ± 4 (kcat) | [17] |

| 12-LOX | This compound | - | - | [13] |

| 15-LOX-1 | Linoleic Acid | - | - | [13] |

| CYP4F2 | This compound | 24 | 7.4 min⁻¹ | [12] |

| CYP4A11 | This compound | 228 | 49.1 min⁻¹ | [12] |

Table 2: Concentrations of Prostaglandins in Human Plasma and Synovial Fluid

| Metabolite | Biological Fluid | Condition | Concentration (pg/mL) | Source |

| PGE | Plasma | Normal | 385 ± 30 | [13] |

| PGF | Plasma | Normal | 141 ± 15 | [13] |

| PGE | Plasma | Late Pregnancy | 4.8 ± 1.0 | [1] |

| PGF | Plasma | Late Pregnancy | 6.2 ± 0.5 | [1] |

| PGE2 | Synovial Fluid | Osteoarthritis | 42.302 ± 23.818 (x 10⁻⁹ ng/L) | [21] |

| PGE2 | Synovial Fluid | Normal | 24.697 ± 7.814 (x 10⁻⁹ ng/L) | [21] |

| PGE2 | Synovial Fluid | Rheumatoid Arthritis | Higher than Osteoarthritis and Normal | [22] |

Table 3: Concentrations of Leukotrienes in Human Biological Fluids

| Metabolite | Biological Fluid | Condition | Concentration | Source |

| LTB4 | Synovial Fluid | Rheumatoid Arthritis | Significantly higher than Osteoarthritis | [1] |

| LTB4 | Serum | Rheumatoid Arthritis | Elevated compared to normal | [19] |

| LTE4 | Urine | Asthma | Increased levels correlated with disease severity | [17] |

| LTB4 | Sputum | Severe Asthma | Significantly higher than healthy controls | [17] |

Table 4: Concentrations of CYP450-Derived Metabolites in Human Plasma and Tissues

| Metabolite | Biological Fluid/Tissue | Condition | Concentration | Source |

| Total EETs | Plasma | Normal | 11.8 ± 5.9 nmol/L | [4] |

| 14,15-EET | Plasma | Heart Failure | 91.3 ± 25.7 ng/mL | [14] |

| 14,15-DHET | Plasma | Heart Failure | 10.58 ± 2.06 ng/mL | [14] |

| Total EETs | Plasma (Rat) | Normal | 10.2 ± 0.4 ng/mL | [23] |

| 20-HETE | Renal Cortex | - | - | [24] |

| EETs/DHETs | Lung (perfused) | Microbial Challenge | Surpassed LTs, HETEs, and PTs | [3] |

Experimental Protocols

Accurate and reproducible quantification of this compound metabolites is crucial for understanding their roles in health and disease. The following sections provide detailed methodologies for two widely used analytical techniques.

Enzyme Immunoassay (EIA) for Prostaglandin Measurement

Enzyme immunoassays are a common and relatively high-throughput method for quantifying specific eicosanoids. The following is a general protocol for a competitive EIA for Prostaglandin E2 (PGE2).

Materials:

-

PGE2 EIA Kit (containing PGE2 standard, PGE2-alkaline phosphatase conjugate, anti-PGE2 antibody, wash buffer, assay buffer, p-nitrophenyl phosphate (B84403) (pNPP) substrate, stop solution, and a pre-coated microplate)

-

Microplate reader capable of reading absorbance at 405 nm

-

Orbital shaker

-

Pipettes and tips

-

Deionized water

-

Samples (cell culture supernatants, plasma, etc.)

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers, reconstituting standards to create a standard curve, and diluting the enzyme conjugate and antibody.

-

Sample and Standard Addition:

-

Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.

-

Add 50 µL of Assay Buffer to the zero standard (B0) wells.

-

Add 50 µL of each PGE2 standard in duplicate to the appropriate wells.

-

Add 50 µL of each sample in duplicate to the appropriate wells.

-

-

Conjugate and Antibody Addition:

-

Add 50 µL of the diluted PGE2-alkaline phosphatase conjugate to all wells except the Total Activity (TA) and Blank wells.

-

Add 50 µL of the diluted anti-PGE2 antibody to all wells except the Blank, TA, and NSB wells.

-

-

Incubation: Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.[9]

-

Washing: Aspirate the contents of the wells and wash each well three to five times with 1X Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.

-

Substrate Addition and Incubation: Add 200 µL of pNPP substrate solution to each well. Cover the plate and incubate for 45-60 minutes at 37°C.[7][9]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Calculate the average absorbance for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the average absorbance for each standard against its concentration. Determine the concentration of PGE2 in the samples by interpolating their average absorbance values from the standard curve.

Figure 4: General workflow for a competitive EIA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Eicosanoid Profiling

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of a wide range of eicosanoids.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

-

C18 reverse-phase column

-

Internal standards (deuterated analogs of the eicosanoids of interest)

-

Solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation and Extraction:

-

To 1 mL of plasma or other biological fluid, add an internal standard mixture containing deuterated analogs of the target eicosanoids.

-

Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).

-

Perform solid-phase extraction (SPE) to isolate the lipids. Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the eicosanoids using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).

-

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

-

Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

-

Determine the concentration of each eicosanoid in the samples by interpolation from the respective calibration curve.

-

Figure 5: General workflow for LC-MS/MS analysis.

Conclusion

The this compound metabolic pathways represent a complex and highly regulated network of bioactive lipid mediators that are fundamental to numerous physiological and pathophysiological processes. A thorough understanding of the COX, LOX, and CYP450 pathways is essential for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. The data and experimental protocols provided in this guide offer a foundational resource for the investigation of these critical signaling cascades. Continued research into the intricate regulation and interplay of these pathways will undoubtedly unveil new therapeutic targets and strategies for a host of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Vascular lipoxygenase activity: synthesis of 15-hydroxyeicosatetraenoic acid from this compound by blood vessels and cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 15-Lipoxygenase Activators To Shift the Human this compound Metabolic Network toward Inflammation Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The arachidonate 12/15 lipoxygenases. A review of tissue expression and biologic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functional characterization of a novel this compound 12S‐lipoxygenase in the halotolerant bacterium Myxococcus fulvus exhibiting complex social living patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic investigations of the rate-limiting step in human 12- and 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of 5-lipoxygenase activation, this compound release, and leukotriene synthesis in human neutrophils: effects of granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound promotes the binding of 5-lipoxygenase on nanodiscs containing 5-lipoxygenase activating protein in the absence of calcium-ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biological role of this compound 12-lipoxygenase (ALOX12) in various human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic investigation of human 5-lipoxygenase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Characterization of the activity of purified recombinant human 5-lipoxygenase in the absence and presence of leukocyte factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. electronicsandbooks.com [electronicsandbooks.com]

- 22. escholarship.org [escholarship.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. This compound 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Arachidonic Acid in Synaptic Plasticity and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a prominent omega-6 polyunsaturated fatty acid in the brain, is a critical component of neuronal membranes and a key signaling molecule.[1] Its release from membrane phospholipids, catalyzed by phospholipase A2 (PLA2), initiates a cascade of events that profoundly influence synaptic function.[2] This technical guide provides an in-depth exploration of the multifaceted roles of this compound and its metabolites in synaptic plasticity and memory, with a focus on the underlying molecular mechanisms, experimental evidence, and methodological considerations. For drug development professionals, understanding these pathways is crucial for identifying novel therapeutic targets for neurological and psychiatric disorders.

Core Signaling Pathways

This compound's influence on synaptic plasticity is mediated through its direct actions and its conversion into a variety of bioactive eicosanoids by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.[2] These pathways are intricately linked to the primary forms of synaptic plasticity: long-term potentiation (LTP), a cellular correlate of learning and memory, and long-term depression (LTD), which is involved in memory refinement.

This compound Release and Retrograde Signaling in LTP

During the induction of LTP, the activation of postsynaptic N-methyl-D-aspartate (NMDA) receptors leads to a calcium influx, which in turn activates cytosolic phospholipase A2 (cPLA2).[3][4] This enzyme then liberates AA from membrane phospholipids. Free AA can act as a retrograde messenger, diffusing from the postsynaptic neuron to the presynaptic terminal to enhance neurotransmitter release.[5]

Metabolism of this compound and its Role in Synaptic Plasticity

Once released, this compound can be metabolized by three major enzymatic pathways, each producing distinct classes of signaling molecules that can either potentiate or depress synaptic transmission.

The COX pathway, particularly the inducible isoform COX-2, is upregulated by synaptic activity and is implicated in both LTP and the memory deficits associated with neuroinflammation.[6] The LOX pathway, specifically 12-LOX, is crucial for some forms of LTD.[7]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from studies investigating the role of this compound and its metabolic pathways in synaptic plasticity and memory.

Table 1: Effects of this compound and its Metabolites on Long-Term Potentiation (LTP)

| Experimental Model | Treatment | Key Finding | Reference |

| Rat Hippocampal Slices (CA1) | This compound (10 µM) | Rescued LTP inhibited by mGluR5 antagonist | [8] |

| Aged Rats (22 months) in vivo | Endogenous Levels | Correlation between higher membrane AA concentration and sustained LTP | [3] |

| Rat Hippocampal Slices (Dentate Gyrus) | Weak tetanic stimulation + this compound | Persistent increase in synaptic efficacy, non-additive with tetanus-induced LTP | [9] |

| COX-2 Knockout Mice | Genetic Deletion | Reduced HFS-induced LTP at perforant path-dentate granule cell synapses | [6] |

| Tg2576 Mice (AD model) | Selective COX-2 Inhibitor (NS398) | Partially prevented the inhibition of LTP by Aβ42 | [10] |

Table 2: Role of this compound Pathways in Long-Term Depression (LTD)

| Experimental Model | Treatment | Key Finding | Reference |

| Rat Hippocampal Slices (CA1) | This compound | Application mimicked and occluded mGluR-LTD | [7] |

| 12-LOX Knockout Mice | Genetic Deletion | Deficient in mGluR-LTD, but normal LTP | [7] |

| Rat Hippocampal Slices (CA1) | 12-LOX Inhibitor | Blocked induction of mGluR-LTD | [7] |

Table 3: Effects of this compound Modulation on Learning and Memory (Morris Water Maze)

| Animal Model | Treatment | Key Finding | Reference |

| Aged Rats (87 weeks) | AA-supplemented diet | Significantly shorter escape latencies in the place task | [7] |

| Tg2576 Mice (AD model) | Ibuprofen, Naproxen, or selective COX-2 inhibitor | Restored memory function | [10] |

| Rats with alcohol-induced cognitive impairment | Celecoxib (COX-2 inhibitor) (20 mg/kg) | Significantly decreased escape latency and traveled distance | [11] |

| Aged Rats (100 weeks) | Oral administration of AA (240 mg/kg/day) | No improvement in reference or working memory errors; shorter trial completion time | [12] |

Experimental Protocols

This section provides an overview of key methodologies used to investigate the role of this compound in synaptic plasticity and memory.

Hippocampal Slice Electrophysiology for LTP Measurement

This protocol describes the induction and recording of LTP in acute hippocampal slices, a fundamental technique for studying synaptic plasticity.

Workflow Diagram

Methodology:

-

Animal Preparation: Mice or rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[13]

-

Slicing: The hippocampus is dissected out and transverse slices (350-400 µm thick) are prepared using a vibratome.[14]

-

Recovery: Slices are transferred to a holding chamber with oxygenated aCSF and allowed to recover for at least 1 hour at 32-34°C.[15]

-

Recording: A single slice is transferred to a recording chamber continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collaterals (CA3 axons) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[16]

-

Baseline Measurement: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced by high-frequency stimulation, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[13]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following LTP induction to assess the magnitude and stability of potentiation.

-

Data Analysis: The initial slope of the fEPSP is measured, and the degree of potentiation is expressed as a percentage of the pre-induction baseline.

Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its various eicosanoid metabolites in brain tissue.[17]

Methodology:

-

Sample Preparation: Brain tissue is rapidly dissected and frozen. Samples are homogenized in a cold buffer, and lipids are extracted using a solid-phase extraction method. Deuterium-labeled internal standards for each analyte are added to correct for extraction efficiency and matrix effects.[17]

-

Chromatographic Separation: The extracted lipids are separated using a C18 reverse-phase HPLC column with a gradient mobile phase, typically consisting of water and acetonitrile (B52724) with a small percentage of formic acid to improve ionization.[18]

-